![molecular formula C17H26ClNO4 B4398623 4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride](/img/structure/B4398623.png)
4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride
Overview
Description
4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride typically involves multiple steps. The initial step often includes the preparation of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, which is then reacted with other reagents to form the final compound. The reaction conditions usually involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride has a wide range of applications in scientific research It is used in chemistry for the synthesis of other complex molecules In biology, it is often used as a reagent in various biochemical assaysIndustrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific context .
Comparison with Similar Compounds
When compared to similar compounds, 4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride stands out due to its unique structure and reactivity. Similar compounds include 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and other derivatives of morpholine. These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-20-17-9-15(12-19)5-6-16(17)21-8-7-18-10-13(2)22-14(3)11-18;/h5-6,9,12-14H,4,7-8,10-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIYFXJOQLXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2CC(OC(C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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